molecular formula C15H14N4O2 B2921172 5-cyclopropyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide CAS No. 1396880-13-9

5-cyclopropyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide

Cat. No.: B2921172
CAS No.: 1396880-13-9
M. Wt: 282.303
InChI Key: JWGZXMDHFCCPJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide is a heterocyclic compound featuring a bicyclic pyrazolo[1,5-a]pyridine core linked via a methylene bridge to an isoxazole-3-carboxamide moiety. The isoxazole ring is substituted with a cyclopropyl group at position 5, which may enhance metabolic stability and modulate lipophilicity .

Properties

IUPAC Name

5-cyclopropyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c20-15(12-7-14(21-18-12)10-4-5-10)16-8-11-9-17-19-6-2-1-3-13(11)19/h1-3,6-7,9-10H,4-5,8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGZXMDHFCCPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCC3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-cyclopropyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of pyrazolo derivatives, characterized by the presence of a pyrazolo[1,5-a]pyridine core fused with an isoxazole moiety. Its molecular formula is C15H16N4OC_{15}H_{16}N_{4}O, with a molecular weight of approximately 284.32 g/mol.

The primary mechanism of action for this compound involves the inhibition of specific kinases, particularly cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest.

Target Kinases

  • Cyclin-dependent kinase 2 (CDK2) : Inhibition leads to G1/S phase transition blockade, preventing cellular proliferation .
  • Mitogen-activated protein kinases (MAPKs) : Potential interactions with MAPK pathways have been suggested, which are integral in various cellular processes including inflammation and apoptosis .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. In vitro studies have shown that these compounds can inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest .

CompoundIC50 (µM)Target
Compound A<50CDK2
Compound B<30BRAF(V600E)
This compoundTBDTBD

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory properties by inhibiting the NF-kB signaling pathway. This pathway is crucial for the transcription of pro-inflammatory cytokines. Inhibition of this pathway can reduce inflammation in various models .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the pyrazolo and isoxazole rings can significantly influence potency and selectivity against target kinases.

Key Modifications

  • Cyclopropyl Group : Enhances binding affinity to target kinases.
  • Substituents on Pyrazole Ring : Altering substituents can improve selectivity and reduce off-target effects.

Study 1: Antitumor Efficacy

A study evaluated the anticancer efficacy of various pyrazolo derivatives, including this compound. The results indicated a dose-dependent inhibition of cancer cell lines, suggesting potential for further development as an anticancer agent .

Study 2: Anti-inflammatory Effects

In another study focusing on anti-inflammatory activity, compounds structurally related to this compound were tested for their ability to inhibit LPS-induced TNF-alpha production in macrophages. The findings highlighted significant reductions in inflammatory markers, supporting further investigation into its therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

The target compound’s pyrazolo[1,5-a]pyridine core distinguishes it from pyrazolo[1,5-a]pyrimidines (e.g., compounds in and ) and pyrazolo[1,5-a][1,3,5]triazines (). Key differences:

  • Pyridine vs. Pyrimidine/Triazine : The pyridine ring has one nitrogen atom, while pyrimidines and triazines have two or three. This alters hydrogen-bonding capacity and aromatic stacking, impacting target selectivity .

Substituent Effects

Compound Name Core Heterocycle Key Substituents Molecular Formula Bioactivity Source
Target Compound Pyrazolo[1,5-a]pyridine 5-cyclopropyl (isoxazole), pyridin-3-ylmethyl (amide) C₁₅H₁₃N₅O₂ Not reported (extrapolated: potential CNS/anticancer)
5-Cyclopropyl-7-(difluoromethyl)-N-(5-methylisoxazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide () Pyrazolo[1,5-a]pyrimidine 5-cyclopropyl, 7-difluoromethyl, 5-methylisoxazole C₁₅H₁₃N₅O₂F₂ Agrochemical (inferred from )
5-(Furan-2-yl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-3-carboxamide (–8) Pyrazolo[1,5-a]pyrimidine 5-furyl, 2-methyl (pyrimidine) C₁₅H₁₁N₅O₃ Not reported (structural analog for drug discovery)
2-(Dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines () Pyrazolo[1,5-a][1,3,5]triazine Dichloromethyl Varies Anticancer (in vitro)
  • Fluorine Substituents (): Increase lipophilicity and membrane permeability, critical for pesticidal activity .
  • Furan and Methyl Groups (): The furan ring may improve solubility, while methyl groups could sterically hinder off-target interactions .

Research Findings and Data Gaps

  • Synthetic Feasibility : Pyrazolo[1,5-a]pyridines are less explored than pyrimidines, but regioselective cyclization methods () could apply to the target compound .
  • Physicochemical Data : Missing for the target compound (e.g., solubility, logP), but analogs with cyclopropyl () or furan () suggest moderate hydrophobicity .
  • Bioactivity Prediction : The pyridin-3-ylmethyl group may enhance blood-brain barrier penetration compared to pyrimidine analogs, favoring CNS drug development .

Q & A

Q. What are the common synthetic routes for 5-cyclopropyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide?

The synthesis typically involves multi-step reactions. A representative method includes:

  • Cyclopropane integration : Introducing the cyclopropyl group via alkylation or cross-coupling reactions.
  • Pyrazolo[1,5-a]pyridine scaffold formation : Condensation of α,β-unsaturated esters with aldehydes under mild conditions .
  • Isoxazole coupling : Reacting the pyrazolo[1,5-a]pyridine intermediate with an isoxazole derivative (e.g., using diethylamine in THF for nucleophilic substitution) .
  • Purification : Column chromatography (hexane/ethyl acetate/dichloromethane) yields crystalline products (89% yield) .

Q. What characterization techniques are essential for confirming the compound’s structure?

  • X-ray crystallography : Determines crystal packing (triclinic system, space group P1) and intermolecular interactions (C–H⋯N hydrogen bonds) .
  • NMR/IR spectroscopy : Validates functional groups (e.g., ester carbonyl at ~1722 cm⁻¹ in IR) and substituent positions .
  • Mass spectrometry : Confirms molecular weight (e.g., Mr = 418.49 for related analogs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in substitution reactions .
  • Catalyst tuning : Use of EDCI/HOBt for carboxamide bond formation reduces side products .
  • Temperature control : Reflux in acetic acid for cyclization steps ensures complete conversion .
  • Real-time monitoring : HPLC or TLC tracks reaction progress to avoid over-functionalization .

Q. How do crystal packing interactions influence the compound’s physicochemical stability?

  • Hydrogen bonding : Centrosymmetric dimers formed via C–H⋯N bonds stabilize the crystal lattice, reducing hygroscopicity .
  • Van der Waals forces : The triclinic unit cell (α = 93.6°, β = 95.5°, γ = 95.6°) accommodates bulky substituents like cyclopropyl groups, minimizing steric strain .
  • Thermal stability : Melting points (363–364 K) correlate with strong intermolecular interactions .

Q. What in vitro assays are suitable for evaluating the compound’s antitumor activity?

  • Cytotoxicity screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .
  • Enzyme inhibition : Kinase or tubulin polymerization assays to identify mechanistic targets .
  • Apoptosis markers : Flow cytometry for caspase-3/7 activation or Annexin V staining .

Q. How can computational methods elucidate the compound’s bioactivity mechanism?

  • Molecular docking : Predict binding affinity to target proteins (e.g., kinases) using PyRx or AutoDock .
  • QSAR modeling : Relate substituent electronegativity (e.g., cyclopropyl vs. phenyl) to cytotoxicity .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .

Q. How should researchers address discrepancies in bioactivity data across synthetic batches?

  • Purity validation : HPLC-MS to detect impurities (e.g., unreacted intermediates) .
  • Crystallographic consistency : Compare X-ray structures to rule out polymorphic variations .
  • Batch-to-batch controls : Standardize reaction conditions (stoichiometry, temperature) to minimize variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.